
6-Isobutoxy-5-methylpyridine-3-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Isobutoxy-5-methylpyridine-3-boronic acid” is a chemical compound with the CAS Number: 1256355-19-7 and a molecular weight of 209.05 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The linear formula of “6-Isobutoxy-5-methylpyridine-3-boronic acid” is C10H16BNO3 .Physical And Chemical Properties Analysis
“6-Isobutoxy-5-methylpyridine-3-boronic acid” is a solid substance that should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in various scientific fields . Here are some general applications of borinic acids:
-
Scientific Field: Organic Chemistry
- Application : Borinic acids are used in cross-coupling reactions .
- Method of Application : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .
- Results : This leads to the construction of carbon–carbon or carbon–heteroatom bonds .
-
Scientific Field: Catalysis
-
Scientific Field: Medicinal Chemistry
- Application : Borinic acids are used as bioactive compounds .
- Method of Application : The specific methods of application in medicinal chemistry would depend on the specific bioactive compound being synthesized .
- Results : The outcomes would also vary depending on the specific compound and its intended use .
-
Scientific Field: Polymer Materials
-
Scientific Field: Optoelectronics
- Scientific Field: Protodeboronation
- Application : Protodeboronation of pinacol boronic esters .
- Method of Application : This involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Results : Paired with a Matteson–CH 2 –homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
-
Scientific Field: Organic Synthesis
- Application : Boronic acids are used in Suzuki reactions .
- Method of Application : The Suzuki reaction is a type of cross-coupling reaction, where boronic acids are coupled with halides using a palladium catalyst .
- Results : This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .
-
Scientific Field: Medicinal Chemistry
- Application : Boronic acids are used in the synthesis of bioactive compounds .
- Method of Application : The specific methods of application in medicinal chemistry would depend on the specific bioactive compound being synthesized .
- Results : The outcomes would also vary depending on the specific compound and its intended use .
Safety And Hazards
Propiedades
IUPAC Name |
[5-methyl-6-(2-methylpropoxy)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO3/c1-7(2)6-15-10-8(3)4-9(5-12-10)11(13)14/h4-5,7,13-14H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDNHDSDAQMICV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OCC(C)C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681729 |
Source


|
| Record name | [5-Methyl-6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isobutoxy-5-methylpyridine-3-boronic acid | |
CAS RN |
1256355-19-7 |
Source


|
| Record name | [5-Methyl-6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

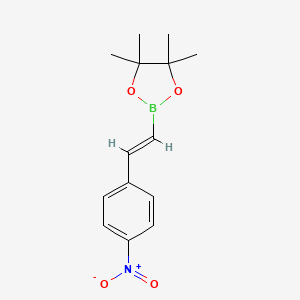
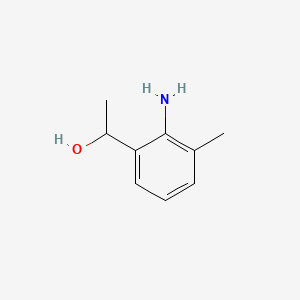
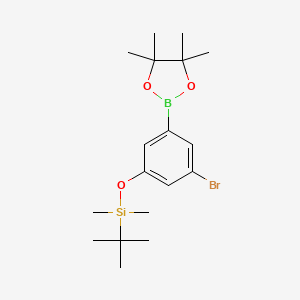
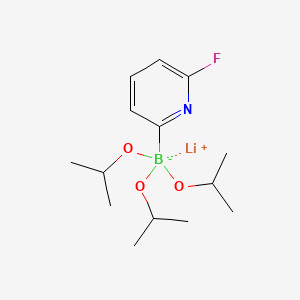
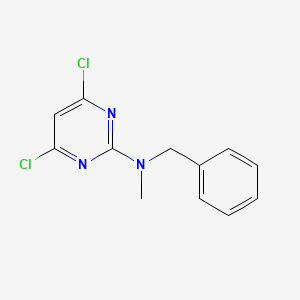
![8-Methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B595529.png)
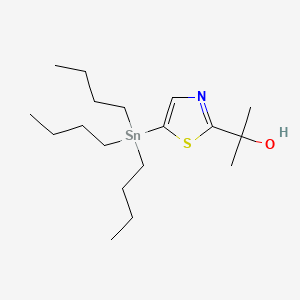
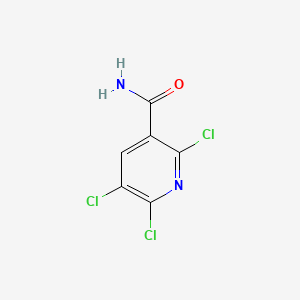
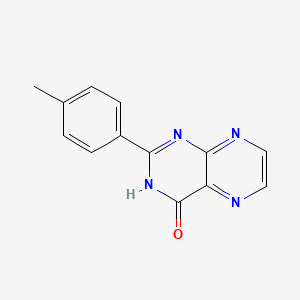
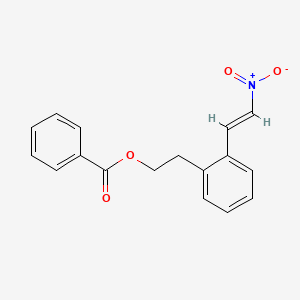
![7-Chloro-3-methylisoxazolo[4,5-d]pyrimidine](/img/structure/B595535.png)
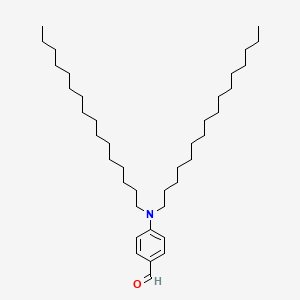

![2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B595538.png)